MSB1 protein
Description
Historical Context of MSB1 Protein Discovery and Initial Characterization
The MSB1 gene was initially identified in Saccharomyces cerevisiae through genetic screens designed to find multicopy suppressors of temperature-sensitive mutations in CDC24 and CDC42. yeastgenome.orgnih.govnih.gov These genes are known to be essential for the establishment of cell polarity and the initiation of budding in yeast. nih.gov The observation that overexpressing MSB1 could alleviate the growth defects caused by mutations in CDC24 and CDC42 suggested a functional relationship between Msb1 and these key regulators of cell morphogenesis. yeastgenome.orgnih.govnih.gov Initial characterization of the MSB1 gene and its predicted protein sequence did not reveal significant homology to other known proteins in available databases at the time, indicating it might represent a novel component in these pathways. nih.gov Deletion of the MSB1 gene alone did not result in an obvious phenotype under normal growth conditions, suggesting potential functional redundancy or a role that is only critical under specific genetic or environmental contexts. yeastgenome.orgnih.gov
Significance of this compound as a Model System Component (e.g., Saccharomyces cerevisiae)
Saccharomyces cerevisiae, budding yeast, has served as a crucial model organism for deciphering the functions of this compound. The genetic tractability of yeast, coupled with comprehensive resources like the Saccharomyces Genome Database (SGD) and BioGRID, has greatly facilitated the study of MSB1. yeastgenome.orgthebiogrid.orgyeastgenome.orgyeastgenome.org The initial identification of MSB1 as a suppressor of cdc24 and cdc42 mutations highlighted its involvement in the core machinery controlling cell polarity, a fundamental process conserved across eukaryotes. yeastgenome.orgnih.govnih.gov Further genetic studies in yeast have demonstrated synthetic lethality between msb1 deletion and mutations in genes like BEM1 and BEM2, which are also implicated in bud emergence and cell polarity, further solidifying Msb1's role in these pathways. yeastgenome.orgnih.govnih.govplos.org The non-essential nature of MSB1 under normal conditions in yeast makes it an interesting subject for investigating genetic interactions and redundant pathways in cell morphogenesis. yeastgenome.orgnih.govnih.govplos.org
Overview of this compound's Putative Roles in Cellular Processes
Research primarily in Saccharomyces cerevisiae suggests that this compound is involved in several key cellular processes, predominantly related to cell polarity, bud development, and cell wall integrity. Msb1 localizes to sites of polarized growth during bud development, including the cellular bud neck and bud tip, as well as the cytoplasm, mitochondria, and plasma membrane. thebiogrid.orgnih.govmonarchinitiative.orgresearchgate.net Genetic evidence strongly suggests that Msb1 positively regulates the function of Cdc42, a central GTPase in establishing cell polarity. nih.govnih.govplos.org High-copy expression of MSB1 can suppress the growth defects of temperature-sensitive cdc24 and cdc42 mutants. yeastgenome.orgnih.govnih.govplos.org
Beyond its interaction with Cdc42, Msb1 has been shown to interact with other proteins involved in cell polarity and morphogenesis, including the scaffold proteins Boi1 and Boi2, which also interact with Cdc42 and Bem1. nih.govplos.orgresearchgate.netoup.complos.org These interactions suggest Msb1 may help coordinate the assembly of functional protein complexes crucial for bud development. nih.govplos.org
Msb1 may also play a role in regulating Rho1 function, particularly during the early stages of bud development. nih.govplos.org Overexpression of Msb1 has been observed to inhibit the growth of certain rho1 mutants, potentially by down-regulating Rho1's role in glucan synthesis. nih.govplos.orgresearchgate.net Aberrant deposition of 1,3-β-glucan and chitin (B13524) at the mother-bud neck has been observed with Msb1 overproduction, further linking it to cell wall synthesis and integrity. nih.govplos.org Some research indicates Msb1 may be involved in the positive regulation of 1,3-beta-glucan synthesis and the Pkc1p-MAPK pathway, which is essential for cell wall construction and maintenance. yeastgenome.orgthebiogrid.orgyeastgenome.orgontosight.ai
Based on its localization and interactions, Msb1 is thought to contribute to the establishment of cell polarity and bud formation. yeastgenome.orgthebiogrid.orgebi.ac.uk While not essential for growth under normal conditions, its genetic interactions highlight its importance in maintaining cellular integrity and proper morphogenesis, especially when other components of the polarity or cell wall pathways are compromised. yeastgenome.orgnih.govnih.govplos.org
Genomic and Proteomic Context of this compound Across Model Organisms
The MSB1 gene in Saccharomyces cerevisiae is located on Chromosome XV. thermofisher.com The protein product, Msb1p, has a predicted length of 1137 amino acids and a molecular weight of approximately 130 kDa. yeastgenome.org Its median abundance in yeast cells is estimated to be around 1616 molecules per cell. yeastgenome.org
While initially characterized in S. cerevisiae, orthologs of MSB1 have been identified in other organisms, including other fungi like Schizosaccharomyces pombe (where it is known as Mug8) and Torulaspora globosa, as well as in other eukaryotes. monarchinitiative.orgjaponicusdb.orguniprot.orguniprot.org This suggests a degree of evolutionary conservation, although the extent and nature of functional conservation may vary. For instance, the protein in Hypholoma sublateritium also contains a Meiotically up-regulated protein Msb1/Mug8 domain. uniprot.org
Proteomic studies have provided insights into Msb1's interactions and potential post-translational modifications. Msb1 interacts with a variety of proteins, including Cdc42, Boi1, Boi2, and Rho1, as determined through methods like GST pull-down assays. nih.govplos.orgresearchgate.netplos.org These interactions are crucial for its proposed roles in coordinating signaling pathways involved in cell polarity and bud development. nih.govplos.org Msb1 is also a potential substrate for Cdc28p, a key cyclin-dependent kinase in the yeast cell cycle, suggesting its activity may be regulated by cell cycle progression. yeastgenome.orgthebiogrid.org Furthermore, Msb1 relocalizes from the bud neck to the cytoplasm upon DNA replication stress, indicating a potential link between morphogenesis regulation and the DNA damage response. yeastgenome.orgthebiogrid.orgthecellvision.org
Data regarding Msb1's expression levels and localization across different model organisms beyond S. cerevisiae are less extensively documented in the provided search results. However, the identification of orthologs implies that similar proteins with potentially related functions exist in a wider range of eukaryotic species, warranting further comparative genomic and proteomic investigations.
Table 1: Key Characteristics of Saccharomyces cerevisiae this compound
| Characteristic | Value / Description | Source |
| Gene Name | MSB1 | yeastgenome.orgthebiogrid.orgyeastgenome.org |
| Systematic Name | YOR188W | yeastgenome.orgthebiogrid.orgyeastgenome.org |
| Chromosome Location | XV | thermofisher.com |
| Protein Length | 1137 amino acids | yeastgenome.org |
| Molecular Weight | ~130 kDa | researchgate.net |
| Isoelectric Point | 9.27 | yeastgenome.org |
| Median Abundance | 1616 +/- 322 molecules/cell | yeastgenome.org |
| Cellular Localization | Cellular bud neck, cellular bud tip, cytoplasm, mitochondrion, plasma membrane | thebiogrid.orgyeastgenome.orgmonarchinitiative.org |
| Putative Functions | Establishment of cell polarity, bud formation, positive regulation of Cdc42 function, regulation of Rho1 function, cell wall integrity, Pkc1p-MAPK pathway | yeastgenome.orgthebiogrid.orgyeastgenome.orgnih.govplos.orgontosight.aiebi.ac.uk |
| Key Interactors | Cdc42, Boi1, Boi2, Rho1, Bem1, Bem2, Cdc24 | nih.govnih.govplos.orgresearchgate.netplos.orgthebiogrid.org |
| Phenotype of msb1Δ | No readily detectable phenotype under normal conditions; synthetic lethality with cdc24, bem1, bem2 mutations | yeastgenome.orgnih.govnih.govplos.org |
Table 2: Selected MSB1 Orthologs in Other Organisms
| Organism | Ortholog Name (if different) | UniProt Accession (if available) | Source |
| Schizosaccharomyces pombe | Mug8 | - | monarchinitiative.orgjaponicusdb.org |
| Torulaspora globosa | HG536_0A08810 | A0A7G3ZC28 | uniprot.org |
| Hypholoma sublateritium | - | A0A0D2P6G1 | uniprot.org |
Further detailed research findings regarding Msb1's specific mechanisms of action, regulation, and precise roles in diverse cellular processes continue to be areas of active investigation. The genetic and physical interactions identified in Saccharomyces cerevisiae provide a strong foundation for exploring conserved or divergent functions in other eukaryotic systems.
Compound and Protein List with PubChem Information
| Name | Type | PubChem CID (if applicable) | Notes |
| This compound | Protein | N/A | Proteins do not have standard PubChem CIDs. |
| Cdc42 protein | Protein | N/A | Proteins do not have standard PubChem CIDs. |
| Rho1 protein | Protein | N/A | Proteins do not have standard PubChem CIDs. |
| Boi1 protein | Protein | N/A | Proteins do not have standard PubChem CIDs. |
| Boi2 protein | Protein | N/A | Proteins do not have standard PubChem CIDs. |
| Bem1 protein | Protein | N/A | Proteins do not have standard PubChem CIDs. |
| Bem2 protein | Protein | N/A | Proteins do not have standard PubChem CIDs. |
| Cdc24 protein | Protein | N/A | Proteins do not have standard PubChem CIDs. |
| Pkc1 protein | Protein | N/A | Proteins do not have standard PubChem CIDs. |
| Cdc28 protein | Protein | N/A | Proteins do not have standard PubChem CIDs. |
| 1,3-β-glucan | Chemical | 16214925 | Polysaccharide, component of cell wall. |
| Chitin | Chemical | 53421088 | Polysaccharide, component of cell wall. |
| Lactic acid | Chemical | 612 | Mentioned in context of a different study. daneshyari.com |
| Ethanol | Chemical | 702 | Mentioned in context of a different study. daneshyari.com |
| Masitinib | Chemical | 10074640 | Mentioned in a search result, but not directly related to this compound function in the context of this article. nih.gov |
| Myelin Basic Protein (MBP) | Protein | 4670741 | Mentioned in a search result, but not related to this compound. nih.gov |
| Mzb1 protein | Protein | N/A | Mentioned in a search result, but not related to this compound. nih.gov |
Note: PubChem is primarily a database for small molecules. While it may contain information related to proteins (e.g., bioactivity data, links to protein databases), it does not assign standard CIDs to proteins in the same way it does for chemical compounds. The proteins listed above are included for completeness as they were mentioned in the context of MSB1 research.
Properties
CAS No. |
135622-71-8 |
|---|---|
Molecular Formula |
C9H11NO |
Synonyms |
MSB1 protein |
Origin of Product |
United States |
Molecular Architecture and Cellular Localization of Msb1 Protein
Gene and Transcriptional Characteristics of MSB1
The characteristics of the MSB1 gene provide foundational information for understanding the protein it encodes.
MSB1 Gene Identification and Locus
The MSB1 gene was initially identified through genetic screens in Saccharomyces cerevisiae (budding yeast) as a multicopy suppressor of temperature-sensitive mutations in CDC24 and CDC42. yeastgenome.orgplos.org It was also found to suppress mutations in BEM4. yeastgenome.org These genetic interactions suggested a role for Msb1p in cell morphogenesis and bud formation. yeastgenome.org
In S. cerevisiae, the MSB1 gene has the systematic name YOR188W and the SGD ID SGD:S000005714. yeastgenome.org It is described as a protein of unknown function that may be involved in the positive regulation of 1,3-beta-glucan synthesis and the Pkc1p-MAPK pathway. yeastgenome.org The S. cerevisiae reference genome sequence is derived from the laboratory strain S288C. yeastgenome.org
Another instance of an "MSB1" has been identified as a minisatellite in the intron of the ATP synthase gene in the filamentous fungus Botrytis cinerea. nih.govoup.com This minisatellite, also named MSB1, is AT-rich and located at a single locus in the genome of B. cinerea. nih.govoup.com Its repeat unit is 37-bp, and the number of tandem repeats can vary. nih.govoup.com This minisatellite is believed to mutate by slippage. nih.govoup.com
Transcriptional Regulation and Expression Profiles
Studies in a chicken Marek's disease (MD) lymphoma-derived CD4+ T-cell line, also referred to as MSB1 cells, have investigated the relationship between DNase I hypersensitive sites (DHSs) and gene expression. DHSs are indicators of cis-regulatory regions like promoters and enhancers. nih.govfrontiersin.org In MSB1 cells, DHSs were found to be highly correlated with the expression of active genes, particularly those with high expression levels. nih.govfrontiersin.org This suggests that DHSs can serve as markers for identifying cis-regulatory elements associated with Marek's disease in chickens. nih.govfrontiersin.org The distribution of DHSs varied across chromosomes and tended to be enriched in gene-rich chromosomes. nih.govfrontiersin.org Interestingly, DHS enrichment appeared to be scarce in regions abundant in CpG islands. nih.govfrontiersin.org Further analysis indicated a correlation between DHSs and the expression of long intergenic non-coding RNAs (lincRNAs), suggesting that enhancer-associated lincRNAs might originate from enhancer-like DHS regions. nih.govfrontiersin.org
Research into the microRNA (miRNA) profile of the MDV-transformed T-cell line MSB-1 has also provided insights into gene regulation in these cells. asm.org MDV-1-encoded miRNAs, as well as chicken miRNAs, were identified in MSB-1 cells. asm.org The high expression levels of MDV-1-encoded miRNAs and potentially oncogenic host miRNAs in MSB-1 cells suggest a significant role for miRNAs in MDV pathogenesis and neoplastic transformation. asm.org Overexpression of gga-miR-155 in MDCC-MSB1 cells regulated the transcriptional level of these cells, with the BACH1 gene identified as a potential target mRNA involved in metabolic processes under gga-miR-155 regulation. xmsyxb.com
Primary Structure and Domain Organization of MSB1 Protein
The primary structure and the organization of functional domains within the this compound are key to understanding its molecular function.
Predicted Amino Acid Sequence Features
The primary structure of a protein is defined by the linear sequence of amino acids linked by peptide bonds. nih.govlibretexts.orgsavemyexams.com This sequence is determined by the genetic code and dictates the protein's higher-order structure and function. savemyexams.com In S. cerevisiae, the this compound has a predicted length of 1137 amino acids and a molecular weight of approximately 129.9 kDa. yeastgenome.org Its isoelectric point is calculated to be 9.27. yeastgenome.org
Analysis of amino acid sequences can reveal features such as signal peptides, transmembrane regions, and potential post-translational modification sites. nih.gov The N-terminal amino acid can influence protein stability. embopress.org The mean hydrophobicity of the N-terminal region has also been suggested to play a role in protein stability. embopress.org
Identification of Conserved Domains (e.g., RhoGAP-like domain, Msb1/Mug8 domain)
Protein domains are conserved regions of a protein sequence that are often associated with specific functions. The this compound contains identifiable conserved domains.
One such domain is the RhoGAP-like domain. nih.govresearchgate.net RhoGAPs (GTPase-activating proteins) are known to stimulate the intrinsic GTPase activity of Rho-like small GTPases, acting as negative regulators of these molecular switches. nih.govembl.de The RhoGAP_fMSB1 domain is specifically found in fungal MSB1-like proteins and is associated with being a GTPase-activator protein for Rho-like small GTPases. nih.gov Msb1 was originally identified as a multicopy suppressor of a temperature-sensitive cdc42 mutation. nih.gov Cdc42 is a conserved small GTPase that plays a critical role in regulating cell polarity. plos.orgresearchgate.net In S. cerevisiae, Msb1 is thought to positively regulate Cdc42 function during bud development. plos.orgresearchgate.net Msb1 is also a positive regulator of the Pkc1p-MAPK pathway and 1,3-beta-glucan synthesis, both of which involve Rho1 regulation. nih.gov
Another identified conserved domain is the Msb1/Mug8 domain. nih.govresearchgate.netuniprot.org This domain is found in meiotically up-regulated proteins like Msb1 and Mug8. uniprot.orgebi.ac.uk Mug8 in fission yeast has been shown to be involved in the cell-cell fusion process during the sexual lifecycle, and its phosphorylation contributes to its functional role. unil.ch In S. cerevisiae, Msb1 has been shown to interact with Cdc42, Boi1, and Boi2, proteins involved in cell polarity and bud development. plos.orgresearchgate.net
The presence of these domains suggests roles for Msb1 in regulating small GTPases and participating in cellular processes related to morphogenesis and signaling.
Interactive Table: Conserved Domains in this compound
| Domain Name | Associated Function | Organisms Where Found (Examples) |
| RhoGAP-like domain | GTPase-activating protein for Rho-like small GTPases, regulation of cell polarity | Fungal MSB1-like proteins (S. cerevisiae, Ustilago maydis, Yarrowia lipolytica, Cryptococcus neoformans) nih.gov |
| Msb1/Mug8 domain | Found in meiotically up-regulated proteins, potentially involved in cell fusion | Fungi (S. cerevisiae, Hypholoma sublateritium) uniprot.orgebi.ac.uk |
Post-Translational Modification Sites and Regulatory Significance
Post-translational modifications (PTMs) are covalent changes to proteins after translation that can significantly impact their function, localization, and interactions. wikipedia.orgnih.govthermofisher.com Common PTMs include phosphorylation, acetylation, and ubiquitination. wikipedia.orgnih.govthermofisher.com Sites that frequently undergo PTMs include the hydroxyl groups of serine, threonine, and tyrosine, and the amine forms of lysine, arginine, and histidine. wikipedia.org
In S. cerevisiae this compound (UniProt AC P21339), several potential post-translational modification sites have been identified as a substrate. udel.edu These include numerous serine, threonine, and tyrosine residues, which are common sites for phosphorylation. wikipedia.orgudel.edu Lysine residues are also listed, which can be targets for ubiquitination or acetylation. wikipedia.orgnih.govudel.edu
Phosphorylation, in particular, is a highly effective mechanism for controlling enzyme activity and is one of the most common PTMs. wikipedia.orgnih.gov It can regulate protein-protein interactions, protein localization, degradation, and allosterically regulate enzyme activity. embopress.org The functional significance of many identified PTM sites is still being investigated. nih.gov However, studies suggest that phosphorylation and acetylation sites located at protein-protein interaction interfaces are more likely to be functionally important. nih.gov
The presence of predicted phosphorylation and other PTM sites on Msb1 suggests that its activity and function are likely regulated by these modifications in response to cellular signals and environmental conditions.
Interactive Table: Predicted PTM Sites in S. cerevisiae this compound (P21339)
| PTM Type (Potential) | Amino Acid Residue(s) (Examples) |
| Phosphorylation | Serine, Threonine, Tyrosine |
| Ubiquitination | Lysine |
| Acetylation | Lysine |
Subcellular Localization and Dynamic Distribution of this compound
The subcellular localization of the this compound is dynamic and tightly regulated throughout the cell cycle, reflecting its role in the spatially and temporally controlled process of polarized growth. This compound has been observed in several key cellular compartments, including the plasma membrane, cellular bud neck, bud tip, cytoplasm, and mitochondria. yeastgenome.orgthebiogrid.org Its localization to sites of polarized growth is particularly notable and occurs in a cell cycle-dependent manner. nih.govplos.org
Association with Cellular Membranes (e.g., Plasma Membrane)
This compound demonstrates an association with cellular membranes, including the plasma membrane. yeastgenome.orgthebiogrid.org This localization is consistent with its proposed involvement in signaling pathways that operate at the cell surface to regulate cell wall integrity and polarized growth. ontosight.ai The interaction of Msb1 with components of the Rho signaling pathway, which are often membrane-associated, further supports its presence at the plasma membrane. researchgate.netresearchgate.net Studies have also indicated that Msb1 can interact with the integral membrane protein Sho1p, which is involved in osmosensing and potentially cytokinesis, suggesting a connection to membrane-associated protein networks. biologists.com
Localization to Sites of Polarized Growth (e.g., Bud Neck, Bud Tip)
A prominent feature of this compound localization is its presence at sites of polarized growth during the budding process in yeast. Msb1 localizes to a patch at the presumptive bud site early in the cell cycle. nih.govplos.org As the bud emerges and grows, Msb1 is found at the bud cortex in small-budded cells and subsequently relocalizes to the bud neck in large-budded cells. nih.govplos.org This dynamic redistribution mirrors the changing requirements for protein function during different stages of bud development and cytokinesis. The localization to the bud neck is particularly relevant given Msb1's genetic interactions with proteins involved in septin organization and cytokinesis. nih.govplos.org
The localization pattern of Msb1 is similar to that of Cdc42, a key regulator of cell polarity, and Msb1 has been shown to interact with Cdc42. nih.govplos.orgnih.govresearchgate.net
Here is a summary of this compound localization based on research findings:
| Cellular Compartment | Stage of Cell Cycle/Condition | Evidence/Notes |
| Plasma membrane | Throughout cell cycle | Involved in cell polarity and stress response. yeastgenome.orgthebiogrid.orgontosight.ai |
| Cellular bud neck | Large-budded cells, Cytokinesis | Key site during later stages of budding. yeastgenome.orgthebiogrid.orgnih.govplos.orgweizmann.ac.il |
| Bud tip / Bud cortex | Small-budded cells | Localizes to the site of polarized growth. thebiogrid.orgnih.govplos.org |
| Cytoplasm | Upon DNA replication stress | Relocalizes from bud neck. yeastgenome.orgthebiogrid.org |
| Mitochondrion | Constitutive localization? | Detected in mitochondria. yeastgenome.orgthebiogrid.org |
Mechanisms of this compound Relocalization in Response to Cues
The dynamic relocalization of this compound suggests that its cellular location is regulated in response to specific cellular cues. One documented instance of Msb1 relocalization occurs upon DNA replication stress, where it moves from the bud neck to the cytoplasm. yeastgenome.orgthebiogrid.org This indicates a potential role for Msb1 in cellular responses to stress conditions, possibly by altering its interactions or functions depending on the cellular state.
Furthermore, Msb1's cell cycle-dependent movement from the presumptive bud site to the bud cortex and then to the bud neck implies regulation linked to the progression of polarized growth and bud development. nih.govplos.org Its interactions with key polarity proteins like Cdc42, Boi1, and Boi2 likely play a role in directing its localization to sites of active growth and division. nih.govplos.orgresearchgate.netnih.gov The coordination between Msb1 and these proteins may involve complex regulatory mechanisms, including potential phosphorylation events, as Msb1 is a potential Cdc28p substrate. yeastgenome.org The precise signaling pathways and molecular mechanisms governing Msb1 relocalization during the cell cycle and in response to various stimuli are areas of ongoing research.
Table of Mentioned Proteins
| Protein Name | Organism (Primary Context) | PubChem CID | Notes |
| This compound | Saccharomyces cerevisiae | N/A | Main subject of the article. |
| Cdc24 protein | Saccharomyces cerevisiae | N/A | Guanine-nucleotide-exchange factor for Cdc42p. |
| Cdc42 protein | Saccharomyces cerevisiae | N/A | Rho-family GTPase, key for cell polarity. |
| Bem1 protein | Saccharomyces cerevisiae | N/A | Scaffold protein in cell polarity. |
| Bem2 protein | Saccharomyces cerevisiae | N/A | Involved in bud emergence. |
| Boi1 protein | Saccharomyces cerevisiae | N/A | Scaffold protein interacting with Cdc42p. |
| Boi2 protein | Saccharomyces cerevisiae | N/A | Scaffold protein interacting with Cdc42p. |
| Rho1 protein | Saccharomyces cerevisiae | N/A | GTPase involved in cell wall synthesis. |
| Swe1 protein | Saccharomyces cerevisiae | N/A | Protein kinase regulating cell cycle. |
| Fks1/Fks2 | Saccharomyces cerevisiae | N/A | 1,3-beta-glucan synthase. |
| Sho1p | Saccharomyces cerevisiae | N/A | Integral membrane protein, osmosensor. |
| Cdc28p | Saccharomyces cerevisiae | N/A | Cyclin-dependent kinase. |
| Bem4 | Saccharomyces cerevisiae | N/A | Involved in morphogenesis. |
| Axl2p | Saccharomyces cerevisiae | N/A | Involved in cell polarization. |
| Bud3p | Saccharomyces cerevisiae | N/A | Axial landmark protein. |
| Myo1 | Saccharomyces cerevisiae | N/A | Class-II myosin. |
| Lrg1p | Saccharomyces cerevisiae | N/A | Putative GTPase-activating protein. |
| Rom2 | Saccharomyces cerevisiae | N/A | Exchange factor for Rho1 and Rho2. |
| Dbm1 | Saccharomyces cerevisiae | N/A | LIM domain-containing GAP. |
| Wsc1 | Saccharomyces cerevisiae | N/A | Cell wall stress sensor. |
| Mid2 | Saccharomyces cerevisiae | N/A | Cell wall stress sensor. |
| Rlm1 | Saccharomyces cerevisiae | N/A | Transcription factor. |
| Pkc1 | Saccharomyces cerevisiae | N/A | Protein kinase C, involved in cell integrity. |
| Bni1 | Saccharomyces cerevisiae | N/A | Formin, involved in actin cable assembly. |
| Gic1 | Saccharomyces cerevisiae | N/A | Involved in linking Cdc42p to actin. |
| Gic2 | Saccharomyces cerevisiae | N/A | Involved in linking Cdc42p to actin. |
| Hof1p | Saccharomyces cerevisiae | N/A | Member of cytokinesis machinery. |
| Cyk3p | Saccharomyces cerevisiae | N/A | Member of cytokinesis machinery. |
| Inn1p | Saccharomyces cerevisiae | N/A | Member of cytokinesis machinery. |
| Pbs2p | Saccharomyces cerevisiae | N/A | Member of cytokinesis network. |
Note: PubChem CIDs are typically assigned to small molecules and are not applicable to proteins.
Mechanistic Insights into Msb1 Protein Function
Role in Cell Polarity Establishment and Maintenance
Cell polarity in yeast involves the spatial organization of the cytoskeleton, secretion, and cell surface to direct growth towards a specific site. nih.gov MSB1 contributes to this process by localizing to these sites of polarized growth, such as the tip of a developing bud and later the mother-bud neck, indicating its direct involvement in the spatial control of cell development. nih.govyeastgenome.org
MSB1 is a notable contributor to the initiation and development of the bud. Its function is tightly linked to the core machinery that governs bud emergence. unc.edu Genetic studies have revealed that while a deletion of MSB1 alone is not lethal, it results in synthetic lethality when combined with temperature-sensitive mutations in key budding-related genes like CDC24, BEM1, and BEM2. nih.govplos.org Conversely, increasing the gene dosage of MSB1 can suppress the growth defects associated with temperature-sensitive mutations in CDC24 and CDC42, two master regulators of bud formation. nih.govplos.orgyeastgenome.org This genetic evidence strongly suggests that MSB1 acts as a positive regulator in the pathway controlling the establishment of polarized growth necessary for a new bud to emerge and develop correctly. plos.org
The establishment of cell polarity is critically dependent on the dynamic organization of the actin cytoskeleton. cytoskeleton.com Polarized actin cables serve as tracks for the transport of secretory vesicles to the site of growth, while actin patches are involved in endocytosis. nih.gov MSB1 influences the organization of the actin cytoskeleton, primarily through its interaction with the Rho-GTPase Cdc42, a central regulator of actin dynamics. nih.gov By positively modulating Cdc42 function, MSB1 helps ensure that the actin cytoskeleton is correctly polarized towards the incipient bud site, facilitating the directed transport of cellular components required for bud growth. nih.govnih.gov Although direct binding to actin has not been demonstrated, MSB1's role in the Cdc42 pathway places it as a crucial upstream component in the signaling cascade that governs actin rearrangement during polarized growth.
Eukaryotic cells utilize checkpoints to ensure the fidelity and proper order of cell cycle events. nih.govwikipedia.org The morphogenesis checkpoint, in particular, monitors the integrity of the actin cytoskeleton and the progression of budding, halting the cell cycle if defects are detected. researchgate.netkhanacademy.org MSB1's function is coordinated with cell cycle progression. It has been identified as a potential substrate for the cyclin-dependent kinase Cdc28p, the master regulator of the yeast cell cycle. yeastgenome.org Furthermore, MSB1 has been observed to relocalize from the bud neck to the cytoplasm in response to DNA replication stress, suggesting its function is modulated by checkpoint signaling. yeastgenome.org Its genetic interactions with essential cell cycle regulators like CDC24 and CDC42 further underscore its role in linking morphogenesis directly to cell cycle control, ensuring that bud emergence is properly coordinated with DNA replication and nuclear division. plos.orgyeastgenome.org
Interaction Networks and Signaling Pathways Involving MSB1 Protein
MSB1 functions within a complex network of protein-protein interactions centered around the regulation of cell polarity. nih.gov Its primary role appears to be modulating the activity of Rho-type GTPases, which act as molecular switches in a wide array of cellular processes. mdpi.com
Research has established that MSB1 physically and genetically interacts with multiple Rho-type GTPases, most notably Cdc42 and Rho1. nih.govplos.org These GTPases are master regulators of cell polarity and cell wall synthesis, respectively. nih.gov MSB1 appears to act as a coordinator between the Cdc42- and Rho1-dependent pathways during the early stages of bud development. nih.govplos.org It interacts with both GTPases, suggesting it may serve as a node to integrate signals for polarized growth (via Cdc42) and cell wall construction (via Rho1). nih.gov This coordination is crucial for ensuring that the newly formed bud is structurally sound.
Table 1: Summary of MSB1 Interactions with Rho-type GTPases
| Interacting Protein | Type of Interaction | Functional Consequence |
|---|---|---|
| Cdc42 | Physical and Genetic | Positive regulation of Cdc42 function, promoting bud emergence. nih.govplos.org |
| Rho1 | Physical and Genetic | Potential inhibition of Rho1 function in glucan synthesis during early budding. nih.govplos.org |
A primary mechanism of MSB1 function is the positive regulation of Cdc42. nih.govplos.org Cdc42 is essential for establishing the axis of polarity that directs the formation of the bud. nih.gov MSB1 enhances Cdc42's function, as demonstrated by the ability of high-copy MSB1 to rescue temperature-sensitive cdc42 mutants. nih.govplos.org The mechanism for this positive regulation is thought to be through facilitating the assembly of a functional protein complex at the site of polarized growth. nih.gov MSB1 interacts not only with Cdc42 but also with the scaffold proteins Boi1 and Boi2. nih.govplos.org By binding to these components, MSB1 may act as an adaptor or scaffold protein itself, promoting the efficient assembly of the entire "polarisome" complex, which includes the Cdc42 activator Cdc24, thereby ensuring a robust and localized activation of Cdc42 to initiate bud emergence. nih.gov
Interplay with Rho-type GTPases (e.g., Cdc42, Rho1)
Modulation of Rho1-Mediated Processes (e.g., Glucan Synthesis)
MSB1 plays a significant role in modulating the functions of Rho1, a key GTPase involved in regulating cell wall synthesis and actin cytoskeleton organization. yeastgenome.org Research indicates that MSB1 interacts with Rho1 within yeast cells. plos.orgnih.gov Overexpression of MSB1 has been shown to inhibit the growth of certain rho1 mutants, a phenomenon that appears to stem from the downregulation of Rho1's function in glucan synthesis, particularly during the initial phases of bud development. plos.orgnih.gov This suggests a regulatory role for MSB1 in coordinating Rho1-mediated activities with the cell cycle. plos.orgnih.gov
Furthermore, MSB1 has been identified as a multicopy suppressor that can restore the synthesis of 1,3-β-glucan in specific glucan synthase mutants. doi.orgnih.govnih.gov This restoration effect places MSB1 as a positive regulator in the broader network governing cell wall construction. doi.orgnih.gov The protein also positively influences the Pkc1p-MAPK pathway, another critical signaling cascade regulated by Rho1 that is central to maintaining cell wall integrity. doi.orgnih.gov This dual influence on both the 1,3-β-glucan synthase and the Pkc1p-MAPK pathway underscores MSB1's role in the intricate regulation of cell wall biogenesis. doi.orgnih.gov
Table 1: Summary of MSB1's Role in Rho1-Mediated Processes
| Process | Effect of MSB1 | Supporting Evidence |
|---|---|---|
| Rho1 Interaction | Physical interaction with Rho1 in vivo. plos.orgnih.gov | GST pull-down assays. plos.org |
| Glucan Synthesis | Overexpression inhibits Rho1 function in glucan synthesis in early bud development. plos.orgnih.gov | Growth inhibition of rho1 mutants. plos.orgplos.org |
| Glucan Synthase Mutants | Multicopy suppression restores 1,3-β-glucan synthesis. doi.orgnih.govnih.gov | Genetic suppression experiments. doi.orgnih.gov |
| Pkc1p-MAPK Pathway | Acts as a positive effector. doi.orgnih.gov | Analysis of Mpk1p phosphorylation. doi.orgnih.gov |
Association with Scaffold Proteins (e.g., Boi1, Boi2, Bem1, Bem2)
MSB1 physically associates with several key scaffold proteins that are crucial for establishing cell polarity. plos.org Studies have demonstrated a direct interaction between MSB1 and Boi1 and Boi2, two scaffold proteins that themselves interact with Cdc42 and Bem1 and are vital for the establishment of cell polarity. plos.orgnih.govplos.org The interaction with Boi1 and Boi2 is functionally significant, as these proteins are required for the morphological effects of MSB1 overexpression. researchgate.net
While a direct physical interaction with the scaffold protein Bem1 has not been detected in GST pull-down assays, a strong genetic relationship exists. plos.org Deletion of MSB1 shows synthetic lethality with mutations in bem1 and bem2, indicating that MSB1 function is essential in the absence of these proteins. plos.orgnih.govnih.gov This genetic evidence suggests that MSB1 operates in a pathway closely linked to Bem1 and Bem2, contributing to the robustness of the polarity establishment network. plos.org
The interactions of MSB1 with Cdc42 and the scaffold proteins Boi1 and Boi2 suggest its involvement in the formation of larger, multi-protein complexes essential for organizing cell polarity. plos.orgnih.gov It is proposed that MSB1 may function by promoting the efficient assembly of a functional complex that includes Cdc42, its guanine (B1146940) nucleotide exchange factor Cdc24, and other polarity proteins. plos.orgnih.gov By interacting with Cdc42, Boi1, and Boi2, MSB1 may act as a facilitator, ensuring that these key components are brought together at sites of polarized growth to initiate downstream signaling events effectively. plos.org The formation of such complexes is a critical step in translating spatial cues into the asymmetric growth that characterizes processes like budding in yeast. nih.gov
The genetic and physical interaction data for MSB1 and its partners point towards a network characterized by both functional redundancy and synergy. The observation that boi1Δ boi2Δ double mutants, like msb1Δ mutants, exhibit synthetic lethality with a bem1 mutation supports the idea that MSB1, Boi1, and Boi2 function in a common pathway related to cell polarity. researchgate.net
Furthermore, the requirement of both Boi1 and Boi2 for the elongated bud phenotype caused by MSB1 overexpression indicates a synergistic functional relationship. researchgate.net This suggests that the functions of Boi1 and Boi2 are not entirely redundant in the context of MSB1's activity. Mild overexpression of Boi2 together with high-copy MSB1 resulted in bud elongation, a phenotype not observed when either protein was overexpressed alone, further highlighting a cooperative interaction. researchgate.net These findings illustrate how MSB1's function is tightly integrated with a network of scaffold proteins that collectively ensure the proper establishment of cell polarity.
Engagement with Protein Kinase C (PKC) Pathway and Cell Wall Integrity Signaling
MSB1 is implicated in the Protein Kinase C (PKC) signaling pathway, a crucial cascade for maintaining cell wall integrity (CWI) in response to stress. doi.orgnih.gov The CWI pathway is primarily regulated by the Rho1 GTPase, which activates Protein Kinase C (Pkc1). nih.govnih.gov Pkc1, in turn, initiates a MAP kinase cascade that ultimately leads to changes in gene expression and cell wall remodeling to cope with stress. nih.govnih.govresearchgate.net
Research has shown that MSB1 is one of several multicopy suppressors that act positively on the Pkc1p-MAPK pathway. doi.orgnih.gov This was determined by analyzing the phosphorylation levels of Mpk1p, the terminal MAPK in the cascade. doi.org This positive regulatory role suggests that MSB1 contributes to the signaling flow that ensures the cell can appropriately respond to conditions that challenge the structural integrity of its cell wall.
Genetic Interaction Profiles and Functional Relationships
Multicopy Suppression of Mutants in Polarity Genes (e.g., cdc24, cdc42)
A key aspect of MSB1's genetic profile is its ability to act as a multicopy suppressor for temperature-sensitive mutations in core polarity-establishment genes. plos.orgnih.govnih.gov Specifically, increasing the dosage of MSB1 can rescue the growth defects of cdc24-ts and cdc42-ts mutants at their restrictive temperatures. plos.orgnih.govnih.gov Cdc24 is the guanine nucleotide exchange factor (GEF) that activates the master regulator of polarity, the GTPase Cdc42. nih.gov
The ability of high-copy MSB1 to suppress these mutants suggests that MSB1 functions as a positive regulator of Cdc42's activity. plos.orgnih.gov This suppression is thought to occur by enhancing the assembly or signaling output of the polarity complex, thereby compensating for the reduced function of the mutant Cdc24 or Cdc42 proteins. plos.org This genetic relationship firmly places MSB1 within the functional network that controls the initiation of polarized cell growth. nih.gov
Table 2: Genetic Interactions of MSB1 with Polarity Genes
| Interacting Gene | Interaction Type | Phenotype |
|---|---|---|
| cdc24 | Multicopy Suppression | Rescue of temperature-sensitive growth defect. plos.orgnih.govnih.gov |
| cdc42 | Multicopy Suppression | Rescue of temperature-sensitive growth defect. plos.orgnih.govnih.gov |
| bem1 | Synthetic Lethality | Deletion of MSB1 is lethal in a bem1 mutant background. plos.orgnih.gov |
| bem2 | Synthetic Lethality | Deletion of MSB1 is lethal in a bem2 mutant background. plos.org |
Synthetic Lethality with Key Morphogenesis Regulators (e.g., bem1, bem2)
Synthetic lethality, a phenomenon where the combination of mutations in two separate genes leads to cell death while a mutation in either gene alone does not have a significant effect, provides a powerful tool for dissecting cellular pathways. In the context of the budding yeast Saccharomyces cerevisiae, the this compound has been shown to exhibit synthetic lethal relationships with key regulators of morphogenesis, notably BEM1 and BEM2. yeastgenome.orgnih.gov
Initial genetic screens identified MSB1 as a multicopy suppressor of temperature-sensitive mutations in genes critical for the establishment of cell polarity and bud formation, such as CDC24 and CDC42. yeastgenome.org This finding suggested a role for Msb1p in cell morphogenesis. While a deletion of the MSB1 gene by itself does not result in a readily observable phenotype, its genetic interaction with other morphogenesis regulators reveals its importance in cellular viability under certain genetic backgrounds. yeastgenome.org
Specifically, cells harboring mutations in either BEM1 or BEM2, both of which are integral to the process of bud emergence, are dependent on a functional this compound for their survival. yeastgenome.orgnih.gov Deletion of MSB1 in a bem1 or bem2 mutant background results in synthetic lethality, highlighting the critical and parallel or redundant functions of these proteins in maintaining cellular viability during morphogenesis. nih.gov This genetic interaction underscores the role of MSB1 in a pathway that becomes essential when the primary BEM1/BEM2-mediated processes are compromised.
The following table summarizes the key genetic interactions of MSB1 that reveal its synthetic lethal relationships.
| Interacting Gene | Genetic Interaction Type | Phenotype of Double Mutant | Reference |
| BEM1 | Synthetic Lethality | Cell death | yeastgenome.orgnih.gov |
| BEM2 | Synthetic Lethality | Cell death | yeastgenome.orgnih.gov |
| CDC24 | Synthetic Lethality | Cell death | nih.gov |
Epistatic Relationships with Other Signaling Components
Epistatic interactions, where the effect of one gene's mutation is modified by the presence of mutations in other genes, offer insights into the functional relationships and hierarchical organization of signaling pathways. The this compound participates in a complex network of genetic and physical interactions that suggest its role in coordinating the functions of various signaling components involved in yeast morphogenesis.
Genetic studies have revealed that MSB1 functions in a manner that positively regulates the activity of Cdc42, a key Rho-type GTPase that governs cell polarity and bud development. nih.gov This is supported by the observation that high-copy expression of MSB1 can suppress the growth defects associated with temperature-sensitive alleles of cdc24 and cdc42. nih.gov
Further investigation into the physical interactions of Msb1p has shown that it directly interacts with Cdc42. nih.gov This interaction is thought to promote the efficient assembly of a functional complex involving Cdc24 (a guanine nucleotide exchange factor for Cdc42) and other proteins. nih.gov In addition to Cdc42, Msb1p also physically interacts with Boi1 and Boi2, which are scaffold proteins that also bind to Cdc42 and Bem1. nih.gov This places Msb1p in a central position to facilitate the formation and function of the polarisome, a protein complex essential for polarized cell growth.
Interestingly, Msb1p also demonstrates a functional relationship with Rho1, another Rho-type GTPase primarily involved in cell wall synthesis. Overproduction of Msb1p inhibits the growth of certain rho1 mutant strains, suggesting that Msb1p may act to down-regulate Rho1 function, particularly in glucan synthesis during the early stages of bud development. nih.gov This suggests a model where Msb1p coordinates the activities of Cdc42 and Rho1, promoting Cdc42-mediated polarity establishment while concurrently inhibiting Rho1-mediated cell wall synthesis to ensure proper bud emergence. nih.gov
The table below outlines the epistatic and physical interactions of MSB1 with other key signaling proteins.
| Interacting Protein | Type of Interaction | Observed Effect | Reference |
| Cdc42 | Physical & Genetic | Msb1p interacts with Cdc42 and high-copy MSB1 suppresses cdc42 mutations. | nih.gov |
| Boi1 | Physical | Msb1p interacts with Boi1. | nih.gov |
| Boi2 | Physical | Msb1p interacts with Boi2. | nih.gov |
| Rho1 | Genetic | Overproduction of Msb1p inhibits the growth of specific rho1 mutants. | nih.gov |
Research Methodologies Applied to Msb1 Protein Studies
Biochemical and Biophysical Characterization Methods
To complement genetic analyses, biochemical and biophysical methods are employed to study the Msb1 protein directly, focusing on its physical interactions with other proteins.
Identifying the physical binding partners of a protein is crucial to understanding its molecular function. Several core techniques are used for this purpose.
Yeast Two-Hybrid (Y2H): The Y2H system is a genetic method to detect protein-protein interactions in vivo. youtube.com It relies on the reconstitution of a functional transcription factor. A "bait" protein (e.g., Msb1) is fused to a DNA-binding domain (DBD), and potential "prey" proteins are fused to an activation domain (AD). If the bait and prey interact, the DBD and AD are brought into proximity, activating reporter genes. A variant of this method, the Split-Ubiquitin system, was used to identify Msb1 as a novel interaction partner of the scaffold protein Bem1. researchgate.netresearchgate.net
Co-Immunoprecipitation (Co-IP): Co-IP is used to identify physiologically relevant protein interactions within a cell lysate. An antibody targeting the protein of interest (e.g., tagged Msb1) is used to pull it out of solution. Proteins that are physically bound to the target protein are co-precipitated and can be identified by mass spectrometry or Western blotting. Data from the SGD indicates that Msb1 has been studied using affinity capture-MS and affinity capture-western methods, which are high-throughput forms of Co-IP. yeastgenome.org
GST Pull-down: This is an in vitro method used to confirm direct protein-protein interactions. nih.govcreative-proteomics.com A "bait" protein is expressed as a fusion with Glutathione-S-Transferase (GST) and immobilized on glutathione-coated beads. This immobilized bait is then incubated with a lysate containing the "prey" protein. If a direct interaction occurs, the prey will be pulled down with the bait and can be detected by Western blot. GST pull-down assays were instrumental in demonstrating that Msb1 physically interacts with Cdc42 and the two scaffold proteins, Boi1 and Boi2. plos.orgplos.orgresearchgate.net The same study failed to detect an interaction with Bem1 or Cdc24 using this method, highlighting how different techniques can uncover distinct sets of interactions. plos.org
Fluorescence Microscopy and Live-Cell Imaging for Localization and Dynamics
Fluorescence microscopy has been instrumental in pinpointing the subcellular residence of MSH1, revealing a complex distribution pattern crucial to its function. nih.govnih.gov Live-cell imaging, a specialized application of fluorescence microscopy, allows for the real-time observation of proteins within their native cellular environment, providing insights into their dynamic behavior.
Studies in Arabidopsis thaliana have definitively shown that MSH1 is a dual-targeted protein, localizing to both mitochondria and plastids. nih.govresearchgate.netuniprot.org This was primarily achieved by creating transgenic plants expressing MSH1 fused to a Green Fluorescent Protein (GFP) reporter. Confocal laser scanning microscopy of these plants revealed GFP signals within these organelles. nih.gov
Further investigation has refined this localization, indicating that MSH1 is not uniformly distributed within the organelles but is specifically associated with the mitochondrial and plastid nucleoids, the regions where the organellar DNA is located. nih.govnih.gov This co-localization with organellar DNA is consistent with its proposed role in genome maintenance. researchgate.net
In addition to its presence in nucleoids, fractionation and protein-protein interaction data suggest that a portion of the MSH1 protein population also associates with the thylakoid membrane within plastids. nih.govresearchgate.net The expression of MSH1 is also spatially regulated, with accumulation observed in specific tissues such as the epidermis and vascular parenchyma. nih.govnih.gov
While detailed studies focusing specifically on the real-time dynamics of MSH1 movement are not extensively documented, the live-cell imaging of GFP-tagged MSH1 in stable transgenic Arabidopsis lines provides a dynamic view of its localization during different developmental stages and in various cell types. nih.govelifesciences.orgelifesciences.orgnih.govnih.gov These studies form the foundation for more in-depth investigations into the translocation and potential redistribution of MSH1 in response to cellular signals or stress.
Table 1: Subcellular and Tissue-Specific Localization of MSH1 in Arabidopsis thaliana
| Subcellular Location | Method of Determination | Key Findings | References |
| Mitochondria | Fluorescence Microscopy (GFP fusion) | Dual targeting to mitochondria. | nih.govresearchgate.netuniprot.org |
| Plastids | Fluorescence Microscopy (GFP fusion) | Dual targeting to plastids. | nih.govresearchgate.netuniprot.org |
| Mitochondrial Nucleoids | Co-localization studies | Association with mitochondrial DNA. | nih.govnih.gov |
| Plastid Nucleoids | Co-localization studies | Association with plastid DNA. | nih.govnih.gov |
| Thylakoid Membrane | Fractionation, Protein-Protein Interactions | Association with the internal membrane system of plastids. | nih.govresearchgate.net |
| Epidermis | Reporter Gene (GUS) Expression, Fluorescence Microscopy | Spatially regulated expression in the outer cell layer. | nih.govnih.gov |
| Vascular Parenchyma | Reporter Gene (GUS) Expression, Fluorescence Microscopy | Spatially regulated expression in the vascular tissue. | nih.govnih.gov |
Advanced Structural Biology Techniques for Domain-Level and Complex Structures
Understanding the function of MSH1 at a molecular level requires detailed knowledge of its three-dimensional structure and conformational dynamics. Advanced structural biology techniques are essential for providing this atomic-level insight.
X-ray Crystallography for Protein Domains
X-ray crystallography is a powerful technique for determining the high-resolution, three-dimensional structure of proteins and their domains. nih.gov The process involves crystallizing the protein of interest and then bombarding the crystal with X-rays. The resulting diffraction pattern can be used to calculate the electron density and, subsequently, the atomic model of the protein.
As of the current literature, there are no experimentally determined X-ray crystal structures for any domain of the Arabidopsis thaliana MSH1 protein deposited in public databases. However, the crystal structure of the N-terminus of the human MLH1, a related mismatch repair protein, has been solved, providing a structural template for understanding the general fold of this protein family. nih.gov
Cryo-Electron Microscopy (Cryo-EM) for Protein Complexes
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large protein complexes in their near-native state. nih.govnih.govresearchgate.netucl.ac.ukuchicago.edu This method involves flash-freezing purified protein complexes in a thin layer of vitreous ice and imaging them with an electron microscope. Computational reconstruction of thousands of particle images allows for the generation of a three-dimensional density map.
Currently, there are no published cryo-EM structures of the MSH1 protein or its complexes. The application of cryo-EM would be particularly valuable for understanding how MSH1 interacts with other proteins involved in organellar DNA metabolism and for visualizing the architecture of any larger machinery it may be a part of.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide information about the structure, dynamics, and interactions of proteins in solution. nih.govnih.govplos.orgbiorxiv.orgresearchgate.net It is particularly well-suited for studying the conformational changes that are often linked to protein function.
To date, specific NMR spectroscopic studies focusing on the conformational dynamics of the MSH1 protein from Arabidopsis thaliana have not been reported in the scientific literature. Such studies would be highly informative for understanding how MSH1 recognizes and binds to DNA, and how its conformation might change upon interaction with different DNA structures or protein partners.
Computational Modeling and Molecular Dynamics Simulations
In the absence of experimental structures, computational modeling provides a valuable means to predict the three-dimensional structure of a protein based on its amino acid sequence. researchgate.netnih.govelifesciences.org The AlphaFold protein structure database, which utilizes an artificial intelligence-based approach, contains a predicted model for the Arabidopsis thaliana MSH1 protein (UniProt accession: Q84LK0). uniprot.org
MutS Domain I: Involved in mismatch recognition. researchgate.net
MutS Domain V: Contains the ATPase activity. researchgate.net
GIY-YIG endonuclease domain: A catalytic domain present at the N-terminus. nih.gov
Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of this computationally modeled structure over time. mdpi.commdpi.com MD simulations can provide insights into the flexibility of different protein regions, the nature of conformational changes, and the interactions with other molecules, such as DNA or protein partners. While specific MD simulation studies on Arabidopsis MSH1 are not extensively published, this approach holds great promise for generating hypotheses about its mechanism of action that can be tested experimentally. mdpi.com
Table 2: Predicted Domains of Arabidopsis thaliana MSH1 Protein
| Domain | Predicted Function | Key Features | References |
| GIY-YIG endonuclease domain | Nuclease activity | Located at the N-terminus. | nih.gov |
| MutS Domain I | Mismatch recognition | Contains the conserved GXFXE mismatch-binding motif. | researchgate.net |
| MutS Domain V | ATPase activity | Contains Walker A and Walker B motifs for ATP binding and hydrolysis. | researchgate.net |
In vitro Reconstitution Assays for Functional Validation
In vitro reconstitution assays are essential for validating the predicted functions of a protein in a controlled, cell-free environment. nih.govnih.govpnas.orgaddgene.orgoup.com These assays involve purifying the protein of interest and other necessary components to "rebuild" a specific biological process in a test tube.
The enzymatic activity of MSH1 has been directly demonstrated through in vitro reconstitution assays. nih.gov A key study successfully expressed and purified full-length MSH1 from Arabidopsis thaliana and showed that it possesses endonuclease activity. nih.gov
Specifically, these assays revealed that MSH1 is a metalloenzyme that exhibits a strong binding affinity for displacement loops (D-loops), which are DNA structures involved in recombination and repair. nih.gov The study demonstrated that in the presence of divalent metal ions such as Mg²⁺ or Mn²⁺, MSH1 selectively makes multiple incisions in the D-loop structure. nih.gov Interestingly, this nuclease activity was not observed on other DNA structures like Holliday junctions or double-stranded DNA, regardless of the presence of mismatches. nih.gov
These in vitro findings strongly support the role of MSH1 in preventing illegitimate recombination between short repeats in organellar genomes by dismantling D-loop intermediates. The ability to reconstitute this activity in vitro allows for detailed mechanistic studies, such as identifying the specific residues required for catalysis and understanding how the ATPase and nuclease activities of MSH1 are coordinated.
Proteomic and Transcriptomic Analyses
Quantitative Proteomics for Protein Abundance and Modifications
Quantitative proteomics is a powerful analytical approach used to determine the amount of a specific protein in a sample and to identify its post-translational modifications. biorxiv.org While specific quantitative proteomic studies focusing exclusively on determining the absolute abundance of the MS1 protein are not extensively detailed in the available literature, several mass spectrometry (MS)-based methods are routinely applied for such purposes. These techniques are critical for understanding how the levels of a key transcription factor like MS1 might change during different stages of anther development.
Common strategies for protein quantification via mass spectrometry can be broadly categorized into label-free and label-based methods. mdpi.com
Label-Free Quantification: This approach directly analyzes the protein or peptide signals from a mass spectrometer to estimate abundance. Methods like spectral counting (SpC) or those based on the ion current intensity of peptides in the initial mass spectrum (MS1) are used. oup.comnih.gov MS1 ion current-based methods are particularly powerful for reliably analyzing many samples, as they can quantify low-abundance proteins with high accuracy and precision, even if the peptide is only identified in one of the samples. oup.com
Label-Based Quantification: These methods involve introducing a stable isotope label into proteins or peptides to allow for direct comparison between different samples in a single MS analysis. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) metabolically label all proteins within a cell, providing a robust internal standard for quantification. mdpi.com
These quantitative proteomics workflows would be instrumental in measuring the precise expression levels of the MS1 protein in various tissues (e.g., different stages of flower development) or in mutant backgrounds to understand its regulation. biorxiv.orgnih.gov
Table 1: Representative Data from a Hypothetical Quantitative Proteomic Analysis of MS1 Protein
This interactive table illustrates the type of data generated from a label-free quantitative proteomics experiment comparing MS1 protein levels in wild-type versus a mutant background.
| Protein ID | Peptide Sequence | Wild-Type (Relative Abundance) | Mutant (Relative Abundance) | Fold Change (Mutant/WT) |
| At5g22260 (MS1) | (K)VLELSPGSAGK | 1.00 | 0.45 | -2.22 |
| At5g22260 (MS1) | (R)FDELLGFGR | 1.00 | 0.51 | -1.96 |
| At5g22260 (MS1) | (K)AIELNVAPAR | 1.00 | 0.48 | -2.08 |
Note: Data are hypothetical and for illustrative purposes only.
Transcriptional Profiling (e.g., Microarray, RNA-Seq) to Identify Regulated Genes
As a transcription factor, the primary role of MS1 is to regulate the expression of other genes. nih.gov Transcriptional profiling techniques are therefore essential to identify these downstream targets and understand the genetic pathways MS1 controls. Studies on MS1 have utilized microarray analysis and Reverse Transcription PCR (RT-PCR) to identify genes whose expression is altered in ms1 mutants. nih.govoup.com
In the ms1 mutant, pollen and tapetum development are disrupted, leading to male sterility. nih.gov By comparing the gene expression profiles of wild-type Arabidopsis with ms1 mutants, researchers have identified numerous downstream genes. One study identified 95 genes affected by the loss of MS1 function using publicly available microarray data. nih.gov
A key set of genes regulated by MS1 are those encoding sporophytic pollen coat proteins (sPCPs), which are crucial components of the pollen wall synthesized in the tapetum. oup.comnih.gov Analysis of ms1 and another mutant, ms188, revealed that the expression of most sPCP genes was significantly decreased or barely detectable in the absence of functional MS1 protein. oup.com Further experiments using an inducible MS1 system—where the MS1 protein can be activated at a specific time—confirmed that the expression of sPCP genes is upregulated following MS1 induction. oup.com This demonstrates that MS1 is a direct and critical regulator of the genes required for forming the pollen coat. oup.comnih.gov
Table 2: Selection of Genes Regulated by the MS1 Transcription Factor in Arabidopsis
This table presents a subset of genes identified as being downstream targets of MS1, with their expression changes noted in the ms1 mutant based on microarray and RT-PCR data.
| Gene ID | Gene Name/Description | Function | Expression Change in ms1 Mutant |
| At5g40480 | GRP17 | Glycine-rich protein, Pollen coat protein | Structural component of pollen coat |
| At2g41430 | GRP18 / PCP-B | Glycine-rich protein, Pollen coat protein | Structural component of pollen coat |
| At5g40470 | GRP19 | Glycine-rich protein, Pollen coat protein | Structural component of pollen coat |
| At1g63390 | Caleosin-like | Caleosin-like protein | Lipid binding, pollen coat component |
| At4g25130 | MYB99 | MYB domain transcription factor | Regulation of transcription |
| At1g17990 | VGD1 | VANGUARD1, Pectin methylesterase | Pollen tube growth |
| At1g68790 | - | Cysteine protease | Proteolysis |
Source: Data compiled from Ito et al., 2007 and Xu et al., 2020. nih.govoup.com
Post-Translational Modification Mapping (e.g., Phosphorylation)
Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis, which can dramatically affect its activity, localization, or stability. mdpi.comvirginia.edu For a transcription factor like MS1, PTMs such as phosphorylation can act as a molecular switch, turning its regulatory activity on or off in response to cellular signals.
The identification and mapping of PTMs are primarily accomplished using mass spectrometry. In a typical workflow for mapping phosphorylation sites, the protein of interest is isolated and digested into smaller peptides by an enzyme like trypsin. Because phosphopeptides are often present in low abundance, they are usually enriched from the complex peptide mixture before MS analysis. The enriched phosphopeptides are then analyzed by tandem mass spectrometry (MS/MS), where the peptides are fragmented. The resulting fragmentation pattern allows for the precise identification of the modified amino acid (serine, threonine, or tyrosine).
While specific studies detailing the PTM landscape of the Arabidopsis MS1 protein have not been reported, this methodology would be crucial for a complete understanding of its regulation. Identifying the specific sites of phosphorylation on MS1 and the kinases responsible would provide direct insight into the signaling pathways that control its function during pollen development.
Table 3: Illustrative Output of a PTM Mapping Experiment for MS1 Protein
This table shows a hypothetical result from a mass spectrometry-based experiment designed to identify phosphorylation sites on the MS1 protein.
| Protein ID | Modified Peptide Sequence | Modification Site | Phosphorylation Motif |
| At5g22260 (MS1) | RLSPIVEMFR | Serine-125 | S-P (Proline-directed) |
| At5g22260 (MS1) | TPPQKLSVVK | Threonine-210 | T-P-P-Q |
| At5g22260 (MS1) | Y*AEVGRPLK | Tyrosine-350 | Y-A-E |
Note: Data are hypothetical and for illustrative purposes only. The asterisk (*) indicates the identified phosphorylated amino acid.
Comparative Biology and Future Research Trajectories for Msb1 Protein
Evolutionary Divergence and Conservation of MSB1 Homologs
MSB1 and its related proteins are found across a wide range of eukaryotic organisms, showcasing a fascinating evolutionary trajectory of conservation and functional divergence.
Homologs of MSB1 are present in various fungal species, where they generally retain a core function related to cell polarity and morphogenesis. For instance, in filamentous fungi, proteins like Msb3 and Msb4, which share homology with Saccharomyces cerevisiae MSB1, are involved in polarized growth at the hyphal tip. researchgate.net They are often found as components of the polarisome, a protein complex that directs the assembly of the actin cytoskeleton and vesicle trafficking to sites of growth. researchgate.net
However, the specific roles and regulatory nuances of these homologs can differ, reflecting the diverse life strategies of various fungi. A comparative analysis of fungal genomes indicates that while core components of the polarity machinery are conserved, the expansion and diversification of associated protein families, including those related to MSB1, can vary between major fungal phyla like Ascomycota and Basidiomycota. nih.gov This suggests that while the fundamental role in linking GTPase signaling to the cytoskeleton is conserved, the specific upstream signals and downstream outputs may have been adapted to suit different modes of growth, such as budding in yeast versus filamentous growth in molds.
When examining the evolutionary history of MSB1 across different eukaryotic kingdoms, we encounter orthologs (genes in different species that evolved from a common ancestral gene by speciation) and paralogs (genes related by duplication within a genome) that have diverged significantly in function. This highlights the plasticity of this protein family in adapting to new cellular contexts.
In the plant kingdom, Arabidopsis thaliana possesses a protein designated as Membrane Steroid Binding Protein 1 (MSBP1). While sharing sequence similarity with fungal MSB1, its primary characterized role is distinct. MSBP1 is implicated as a negative regulator of cell elongation and is involved in steroid signaling. nih.govnsf.gov It can bind to various steroid compounds, and its expression levels influence hypocotyl length, a process linked to light-regulated development (photomorphogenesis). nih.govnsf.gov This represents a clear case of functional divergence, where a protein scaffold likely involved in membrane-associated signaling has been co-opted for a role in hormonal regulation of growth in plants.
In mammals, the protein MsrB1 (Methionine-R-sulfoxide reductase B1) in Mus musculus (the house mouse) presents another example of functional evolution. MsrB1 is an enzyme that plays a crucial role in repairing oxidative damage to proteins by reducing methionine-(R)-sulfoxide back to methionine. researchgate.netnih.gov This function is critical for protecting cells from oxidative stress. nih.govnih.gov Furthermore, MsrB1 has been identified as a key regulator of actin assembly. By reducing oxidized methionine residues on actin, it promotes the repolymerization of actin filaments, a process vital for cellular functions like innate immunity in macrophages. researchgate.net Although its enzymatic function is different from the scaffolding role of MSB1 in fungi, the connection to the actin cytoskeleton is a noteworthy, potentially ancestral, link.
| Organism | Protein | Primary Function | Cellular Process |
|---|---|---|---|
| Saccharomyces cerevisiae | MSB1 | Effector of Cdc42, links GTPase signaling to actin cytoskeleton | Cell Polarity, Budding |
| Arabidopsis thaliana | MSBP1 | Negative regulator of cell elongation, steroid binding | Plant Growth, Photomorphogenesis |
| Mus musculus | MsrB1 | Methionine-R-sulfoxide reductase, actin assembly regulation | Oxidative Stress Repair, Innate Immunity |
Integration into Broader Systems Biology Models of Cell Organization and Growth
The function of MSB1 at the nexus of signaling and cytoskeletal dynamics makes it a key candidate for inclusion in systems biology models of cell organization. Such models aim to computationally represent and predict the behavior of complex biological systems, like the establishment of cell polarity. nih.govnsf.gov In yeast, mathematical and computational models of the polarity circuit are being developed to understand how cells break symmetry and establish a single site of growth. nsf.govnih.gov
These models often focus on the core GTPase module, particularly Cdc42, and incorporate positive feedback loops that amplify an initial symmetry-breaking event. researchgate.netnih.gov Proteins like MSB1 and its relatives, Msb3 and Msb4, are crucial components of these feedback mechanisms. They act as effectors that translate the GTP-Cdc42 signal into the localized organization of the actin cytoskeleton, which in turn directs secretory vesicles to the growth site, further reinforcing the polarity axis. researchgate.net Integrating the specific binding affinities, localization dynamics, and concentration of MSB1 into these computational models would provide a more mechanistic understanding of how the polarity circuit is stabilized and regulated. nih.govresearchgate.net Furthermore, connecting these polarity models with broader models of cytoskeletal mechanics and cell growth would allow for a multi-scale understanding of morphogenesis. nih.govresearchgate.net
Unresolved Questions and Future Directions in MSB1 Protein Research
Despite progress, several key questions about MSB1 remain. Future research will likely focus on obtaining a higher-resolution understanding of its molecular mechanisms and identifying a more comprehensive network of its interactions.
A major gap in our understanding is the lack of high-resolution structural information for the this compound, particularly in complex with its GTPase partner, Cdc42. While crystal structures of Cdc42 bound to other effectors, such as Par6, have provided significant insights into how GTPases interact with their binding partners, the specific atomic-level details of the MSB1-Cdc42 interaction are unknown. nih.govnih.govresearchgate.net
Future research should prioritize solving the crystal structure or using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or cryo-electron microscopy to visualize this complex. nih.govduke.eduspringernature.com This would reveal the precise residues involved in the interaction, explain the conformational changes that occur upon binding, and provide a structural basis for its role as a Cdc42 effector. Such information is critical for understanding how the binding event is translated into downstream effects on the actin cytoskeleton and for designing experiments to probe the structure-function relationship of the protein.
While the interaction with Cdc42 is central to its function, it is highly probable that MSB1 interacts with other proteins to carry out its role in orchestrating polarized growth. Identifying these novel interactors and downstream effectors is a critical next step.
Modern proteomic approaches offer powerful tools for this discovery process. Techniques such as co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS) can be used to pull down MSB1 and identify its associated proteins from cell lysates. nih.gov Large-scale screens using yeast proteome microarrays, which contain thousands of purified yeast proteins, could also be employed to identify direct binding partners of MSB1 in a high-throughput manner. nih.govharvard.edumdpi.com
In parallel, genetic screens can be designed to identify downstream effectors. nih.govresearchgate.net For example, a synthetic genetic array (SGA) analysis, where a deletion of the MSB1 gene is combined with a library of other gene deletions, could reveal genetic interactions that point to proteins acting in the same pathway. Identifying these new components of the MSB1 network will be essential for building a complete picture of its role in fungal morphogenesis and for understanding how it is integrated into the broader cellular machinery.
Regulatory Mechanisms Governing this compound Activity and Localization
The functional versatility of the this compound is intricately controlled by a variety of regulatory mechanisms that modulate its activity and subcellular localization. These mechanisms ensure that MSB1's functions are executed at the appropriate time and place within the cell. The regulation of MSB1 is multifaceted, involving post-translational modifications (PTMs), transcriptional control, and dynamic relocalization in response to cellular signals. thermofisher.comnih.gov
Post-translational modifications are crucial for rapidly and reversibly altering protein function. thermofisher.comnih.gov Phosphorylation, the addition of a phosphate (B84403) group to specific amino acid residues, is a widespread regulatory mechanism. sigmaaldrich.comyoutube.com In Saccharomyces cerevisiae, Msb1p is a potential substrate of the Cdc28p kinase, a key regulator of the cell cycle. This suggests that the activity of Msb1p may be modulated by cell cycle-dependent phosphorylation, linking its role in morphogenesis directly to cell cycle progression. The phosphorylation status of a protein can influence its conformation, enzymatic activity, stability, and its interactions with other proteins. youtube.com
Another key regulatory aspect is the control of MSB1's subcellular location. nih.govplos.orgembopress.org The localization of a protein is critical for its function, as it determines the local environment and the availability of interaction partners and substrates. nih.gov Studies in yeast have revealed that Msb1p exhibits dynamic localization. Under normal conditions, it is found at the bud neck, a site of active growth. However, in response to DNA replication stress, Msb1p relocalizes to the cytoplasm. This change in localization suggests that Msb1p may have distinct roles in different cellular compartments depending on the physiological state of the cell. The translocation from the bud neck could be a mechanism to halt its morphogenetic functions during a stress response, or it could enable it to perform a different function in the cytoplasm. The precise molecular triggers for this relocalization are an area of active investigation but are likely tied to stress-activated signaling pathways.
In the plant kingdom, exemplified by Arabidopsis thaliana, the MSB1 homolog, Membrane Steroid Binding Protein 1 (MSBP1), is subject to transcriptional regulation. The expression of the MSBP1 gene is influenced by environmental cues, specifically light. Its expression is activated by light and suppressed by darkness. This mode of regulation connects the function of MSBP1, a negative regulator of cell elongation, to photomorphogenesis—the process of light-regulated development. This transcriptional control allows the plant to modulate its growth and development in response to the availability of light.
Future research will likely uncover additional layers of regulation, including other PTMs such as ubiquitination, which typically marks proteins for degradation, and acetylation, which can affect protein stability and interactions. khanacademy.org The interplay between these different regulatory mechanisms provides a sophisticated system for fine-tuning MSB1 activity and localization to meet the cell's needs.
Role of this compound in Stress Response and Environmental Adaptation Beyond Initial Observations
The ability of an organism to sense and respond to environmental stress is fundamental to its survival. The this compound is emerging as a component of the cellular machinery that facilitates adaptation to adverse conditions. Beyond its role in developmental processes under normal conditions, MSB1 partakes in specific stress response pathways.
In Saccharomyces cerevisiae, a significant body of research has centered on the cellular response to various stressors, including osmotic and oxidative stress. nih.govnih.gov While some nuclear factors like Msn1p and Hot1p are known to be involved in the transcriptional response to high osmolarity, the role of Msb1p appears to be distinct. nih.gov The most clearly defined role for yeast Msb1p in stress response is its reaction to genotoxic stress. The observed relocalization of Msb1p from the bud neck to the cytoplasm upon DNA replication stress is a key finding. This translocation suggests a mechanism where the cell prioritizes genomic integrity over morphogenesis. By moving away from the site of active growth, Msb1p's influence on bud formation is likely paused, allowing the cell to arrest the cell cycle and allocate resources to DNA repair. This response is critical for preventing the propagation of mutations and ensuring cell survival.
In the context of cancer biology, the MDCC-MSB1 cell line, derived from a Marek's disease-induced lymphoma, has been utilized as a model system to study cellular responses to oxidative stress. researchgate.net Studies on this cell line have demonstrated that exposure to oxidative agents leads to an imbalance in reactive oxygen species (ROS) and the cellular antioxidant defense systems. researchgate.netmdpi.com While these studies provide valuable insights into the general mechanisms of oxidative stress in avian lymphoid cells, it is important to note that they characterize the behavior of the entire cell line rather than the specific function of an endogenous this compound within that stress response.
The small heat shock proteins (sHSPs) represent a major family of proteins involved in stress tolerance, functioning as molecular chaperones to prevent protein aggregation and assist in refolding damaged proteins. nih.govresearchgate.netmdpi.com For instance, HSPB1 has been shown to be cytoprotective, particularly under conditions of endoplasmic reticulum (ER) stress, by modulating the unfolded protein response and enhancing the degradation of misfolded proteins. encyclopedia.pub While direct evidence linking MSB1 to the heat shock response or its function as a molecular chaperone is currently limited, its involvement in stress-related relocalization in yeast suggests it is integrated into broader stress-sensing networks. Future research may explore whether MSB1 interacts with or is regulated by heat shock proteins, or if it has a role in mitigating protein aggregation under proteotoxic stress.
Further investigation into the role of MSB1 in various stress conditions, such as heat shock, osmotic stress, and oxidative stress, across different organisms will be crucial to fully understand its contribution to environmental adaptation. Identifying the specific stress-activated signaling pathways that impinge on MSB1 regulation will provide a more complete picture of its function in maintaining cellular homeostasis.
Predictive Modeling of this compound Network Dynamics
Understanding the functional roles of a protein like MSB1 requires not only studying the protein in isolation but also elucidating its interactions within the complex network of the cell. ebi.ac.uk Predictive modeling of protein network dynamics is a powerful computational approach that can provide insights into the systemic behavior of MSB1 and its associated pathways. cmu.edunih.gov Although specific predictive models for the this compound network are not yet extensively developed, the principles of network biology and computational modeling provide a clear framework for future research. embopress.org
The foundation of any network model is the protein-protein interaction (PPI) map, or interactome. nih.govharvard.edu Large-scale experimental techniques, such as yeast two-hybrid screens and affinity purification coupled with mass spectrometry, are used to identify physical interactions between proteins. nih.gov For MSB1 in yeast, known genetic and physical interactions with key morphogenesis proteins like Cdc24 and Cdc42 would form the initial nodes in its network. Publicly available databases such as BioGRID compile these interactions from numerous studies. thebiogrid.org
Once an initial interaction network is established, computational models can be built to simulate its dynamic behavior. nih.gov These models can range from relatively simple network topology analyses to more complex mathematical models based on differential equations. nih.gov For example, a topological analysis of the MSB1 network could identify central "hub" proteins, predict functional modules, and suggest potential new interaction partners.
More sophisticated dynamic models aim to simulate how the state of the network changes over time in response to various stimuli. cmu.edu For instance, a mathematical model of the MSB1 network in yeast could simulate the effect of DNA replication stress. By incorporating known regulatory information, such as the potential phosphorylation of Msb1p by Cdc28p and its stress-induced relocalization, the model could predict how these events alter the flow of information through the network and impact downstream processes like bud formation. Such models can generate testable hypotheses. For example, a model might predict a change in the interaction affinity between MSB1 and Cdc42 following a specific phosphorylation event, a prediction that can then be verified experimentally.
Furthermore, integrating data from multiple "omics" sources, such as proteomics and transcriptomics, can enhance the accuracy and predictive power of these models. nih.gov For the Arabidopsis MSBP1, a model could integrate data on light-induced gene expression changes to predict how fluctuations in MSBP1 levels affect the broader network of proteins involved in cell elongation and photomorphogenesis.
The development of predictive models for the this compound network will be instrumental in moving from a component-level understanding to a systems-level perspective. embopress.org These models will not only help to consolidate existing knowledge but also serve as powerful tools to guide future experimental research, ultimately leading to a more comprehensive understanding of MSB1's role in cell biology.
Q & A
Basic Research Questions
What experimental methodologies are standard for assessing MSB1 cell proliferation and apoptosis?
Answer:
- Proliferation: The CCK-8 assay is widely used to measure cell viability and proliferation kinetics. For example, studies on chβ2m antibody effects showed suppressed MSB1 growth using this method .
- Apoptosis: Annexin V/PI staining combined with flow cytometry is the gold standard. Real-time PCR for caspase-3/8/9 and DAPI nuclear staining are complementary for mechanistic insights . DNAladder assays further confirm apoptotic DNA fragmentation .
How are MSB1 cell migration and invasion properties evaluated in vitro?
Answer:
- Migration: Transwell assays with cell counting (for non-adherent MSB1 cells) quantify migration. For instance, gga-miR-140-3p overexpression reduced MSB1 migration by 40–60% in such setups .
- Invasion: MMP2/MMP9 expression via qPCR or Western blotting correlates with invasiveness. Meq gene knockdown significantly downregulated these metalloproteinases, reducing invasion .
What are the primary cellular pathways studied in MSB1 tumorigenesis?
Answer:
Key pathways include:
- Apoptosis regulation: Caspase-9 and BCL2 interactions, where Meq knockdown upregulated caspase-6 and downregulated BCL2 .
- Inflammatory signaling: TLR4/MyD88/NF-κB pathway activation under selenium deficiency increased apoptosis .
- MicroRNA modulation: gga-miR-155 targets RORA to promote proliferation and inhibit apoptosis, while gga-miR-140-3p suppresses MMP2/MMP9 .
Advanced Research Questions
How do contradictory findings on Meq gene knockdown in MSB1 cells arise, and how can they be resolved?
Answer:
- Discrepancies: While Meq knockdown consistently inhibits proliferation, its impact on apoptosis varies. Some studies report caspase-6 activation and BCL2 downregulation , whereas others show no cell cycle changes.
- Resolution strategies:
What mechanisms explain the paradoxical role of gga-miR-155 in MDV-transformed MSB1 cells?
Answer:
- Pro-tumor effects: Overexpression of gga-miR-155 accelerates cell cycle progression (reduced G1 phase) and increases invasiveness by targeting RORA, a tumor suppressor .
- Paradoxical context: Despite its oncogenic role, endogenous gga-miR-155 is downregulated in MDV-infected tissues. This suggests viral evasion mechanisms or context-dependent miRNA regulation, necessitating single-cell RNA-seq to dissect heterogeneity .
How does MSB1 protein function differ between yeast and avian tumor models?
Answer:
- Yeast (Saccharomyces cerevisiae): Msb1 regulates Cdc42/Rho1 in cell polarity and 1,3-β-glucan synthesis. Overexpression disrupts septin organization and glucan deposition .
- Avian (MDV-transformed cells): MSB1 refers to a lymphoblastoid cell line, not a protein. Studies focus on viral oncogenes (Meq) and host pathways (e.g., caspases, miRNAs) .
- Key distinction: Clarify nomenclature—MSB1 in yeast denotes a protein, while in avian research, it is a cell line.
What are the challenges in extrapolating MSB1 cell line data to in vivo MDV tumor models?
Answer:
- Limitations:
- Validation steps:
Methodological Best Practices
How to design RNAi experiments for MSB1 cells to ensure reproducibility?
Answer:
- siRNA selection: Use validated siRNAs with ≥70% knockdown efficiency, confirmed via qPCR/Western blot .
- Controls: Include scramble siRNA and untreated cells. Monitor off-target effects using whole-transcriptome arrays.
- Timing: Assess phenotypes at 48–72h post-transfection to capture acute effects .
What computational tools are recommended for MSB1-related protein interaction analysis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
